Nitrous acid
Overview
Description
It is a neurotransmitter that targets α1 and β1 adrenoceptors, and it has an increasing effect on subendocardial oxygen tension . This compound is widely used in scientific research due to its adrenergic properties.
Preparation Methods
The preparation of DL-Norepinephrine hydrochloride involves several steps. One common method is the reaction of 3,4-dihydroxy-α-haloacetophenone with hexamethylenetetramine to form a hexamine salt, followed by hydrolysis and hydrogenation . The detailed steps are as follows:
Reaction with Hexamethylenetetramine: 3,4-dihydroxy-α-haloacetophenone is reacted with hexamethylenetetramine to form a quaternary ammonium salt.
Hydrolysis: The quaternary ammonium salt is hydrolyzed with an acid to form the intermediate.
Hydrogenation: The intermediate is then hydrogenated to produce DL-Norepinephrine hydrochloride.
Chemical Reactions Analysis
DL-Norepinephrine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DL-Norepinephrine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study its properties and reactivity.
Industry: It is used in the production of various pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
DL-Norepinephrine hydrochloride functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and a dilator of coronary arteries due to its activity at beta-adrenergic receptors . The molecular targets include α1 and β1 adrenoceptors, and the pathways involved include the activation of the sympathetic nervous system, leading to increased heart rate and blood pressure .
Comparison with Similar Compounds
DL-Norepinephrine hydrochloride is similar to other adrenergic compounds such as:
- L-Norepinephrine hydrochloride
- Dopamine hydrochloride
- Epinephrine hydrochloride
Compared to these compounds, DL-Norepinephrine hydrochloride has a unique ability to target both α1 and β1 adrenoceptors, making it a versatile compound in research and medical applications .
Properties
IUPAC Name |
nitrous acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO2/c2-1-3/h(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVCWXUNBOPUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO2 | |
Record name | nitrous acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Nitrous_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064813 | |
Record name | Nitrous acid | |
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Molecular Weight |
47.014 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Exists only in solution; Light blue liquid; [Merck Index], Solid | |
Record name | Nitrous acid | |
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Record name | Nitrite | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002786 | |
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Solubility |
820g/L | |
Record name | Nitrous acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09112 | |
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Mechanism of Action |
Cyanide has a high affinity for the oxidized form of iron (Fe3+) such as that found in cytochrome oxidase a3. Cyanide binds to and inhibits cytochrome oxidase a3, preventing oxidative phophorylation from occuring. The resultant lack of ATP cannot support normal cellular processes, particularly in the brain. Compensatory increases in anaerobic respiration result in rising levels of lactic acid and subsequent acidosis. Nitrite primarily acts by oxidizing hemoglobin to methemoglobin. The now oxidized Fe3+ in methemoglobin also binds cyanide with high affinity and accepts cyanide from cytochrome a3. This leaves cytochrome a3 free to resume its function in oxidative phosphorylation. The slow dissociation of cyanide from methemoglobin allows hepatic enzymes such as rhodanese to detoxify the compound without further systemic toxicity occuring. Methemoglobin is reduced back to hemoglobin by methemoglobin reductase allowing the affected blood cells to resume normal functioning. The reduction of nitrite by hemoglobin results in the formation of nitric oxide. Nitric oxide acts as a powerful vasodilator, producing vascular smooth muscle relaxation through activation of soluble guanylate cyclase and the subsequent cyclic guanylyl triphosphate mediated signalling cascade., The effect of nitrous acid (NA) on viability, integrity of cellular DNA and on membrane transport were studied in 5 strains of Escherichia coli. Stationary phase cells, grown on mineral salts medium, were exposed to NA. The viability of strains decreased in the following order: W3110 wild-type greater than WP2 wild-type, WP2 uvrA greater than NG30 recA greater than P3478 polA. Alterations were found in the DNA sedimentation profile in alkaline sucrose gradient. Disturbance of DNA synthesis was measured by 3H-labelled thymidine ([3H]Thd) incorporation. No degradation of DNA was found after NA treatment. Low doses of NA caused significant inhibition of leucine and glucose transport into whole cells. The results are interpreted in terms of the multi-target action of NA causing the death of cells., Exposure of alpha 1-proteinase inhibitor (alpha 1-PI) to nitrous acid resulted in a complete inactivation of either of its elastase or trypsin inhibitors activities. Amino acid analyses of the nitrous acid treated inhibitor revealed only losses of one tryphanyl and three lysyl residues. Reductive methylation of alpha 1-PI offered no protection against loss of activity by nitrous acid. Since no further loss of lysyl residues was observed upon exposure of fully active reductively methylated alpha 1-PI to nitrous acid, modification of one tryptophanyl residue appears to be responsible for the inhibitor's sensitivity to nitrous acid. Absorption spectral studies of the nitrous acid treated alpha 1-PI indicated that the tryptophanyl residue was modified to its N-nitroso derivative., Nitrous acid is a mutagenic agent. It can induce interstrand cross-links in duplex DNA, preferentially at d(CpG) steps: two guanines on opposite strands are linked via a single shared exocyclic imino group. Recent synthetic advances have led to the production of large quantities of such structurally homogenous cross-linked duplex DNA. Here ... the high resolution solution structure of the cross-linked dodecamer [d(GCATCCGGATGC)]2 (the cross-linked guanines are underlined), determined by 2D NMR spectroscopy, distance geometry, restrained molecular dynamics and iterative NOE refinement /is presented/. The cross-linked guanines form a nearly planar covalently linked 'G:G base pair' with only minor propeller twisting, while the cytidine bases of their normal base pairing partners have been flipped out of the helix and adopt well defined extrahelical positions in the minor groove. On the 5'-side of the cross-link, the minor groove is widened to accommodate these extrahelical bases, and the major groove becomes quite narrow at the cross-link. The cross-linked 'G:G base pair' is well stacked on the spatially adjacent C:G base pairs, particularly on the 3'-side guanines. In addition to providing the first structure of a nitrous acid cross-link in DNA, these studies could be of major importance to the understanding of the mechanisms of nitrous acid cross-linking and mutagenicity, as well as the mechanisms responsible for its repair in intracellular environments... | |
Record name | Nitrous acid | |
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Record name | Nitrous acid | |
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CAS No. |
7782-77-6, 14797-65-0 | |
Record name | Nitrous acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7782-77-6 | |
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Record name | Nitrous acid | |
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Record name | Nitrous acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09112 | |
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Record name | Nitrous acid | |
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Record name | Nitrous acid | |
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Record name | Nitrosyl hydroxide | |
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Record name | NITROUS ACID | |
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Record name | Nitrous acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7801 | |
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Record name | Nitrite | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002786 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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